molecular formula C13H18BrN3O2 B2407860 1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-methylpropan-1-one CAS No. 2380080-71-5

1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-methylpropan-1-one

Cat. No. B2407860
CAS RN: 2380080-71-5
M. Wt: 328.21
InChI Key: ZGVBQGJQNNXXDN-UHFFFAOYSA-N
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Description

1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-methylpropan-1-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications as a pharmacological agent. This compound is commonly referred to as BRD4 inhibitor, and it has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for future research in various fields.

Mechanism of Action

The mechanism of action of 1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-methylpropan-1-one involves the inhibition of the activity of BRD4. This protein plays a critical role in the regulation of gene expression in cancer cells, and by inhibiting its activity, this compound has the potential to prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-methylpropan-1-one has been found to have several biochemical and physiological effects. In addition to its potential applications in cancer research, it has also been found to have anti-inflammatory effects, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-methylpropan-1-one in lab experiments is its specificity for BRD4 inhibition. This compound has been found to have a high degree of selectivity for BRD4, making it a valuable tool for studying the role of this protein in various biological processes. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in certain research settings.

Future Directions

There are several potential future directions for research involving 1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-methylpropan-1-one. One promising direction is the development of more potent and selective BRD4 inhibitors based on the structure of this compound. Another potential direction is the investigation of the role of BRD4 inhibition in other biological processes, such as immune system function and neurological disorders. Additionally, the potential applications of this compound in drug development for the treatment of inflammatory diseases and cancer should be further explored.

Synthesis Methods

The synthesis of 1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-methylpropan-1-one is a complex process that involves several steps. The initial step involves the reaction of 5-bromopyrimidine-2-carboxylic acid with N,N-diisopropylethylamine and 1,1'-carbonyldiimidazole to form the corresponding acid anhydride. This anhydride is then reacted with piperidine to form the intermediate compound, which is then reacted with 2-methylpropan-1-one to form the final product.

Scientific Research Applications

1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-methylpropan-1-one has been found to have several potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. It has been found to inhibit the activity of BRD4, which is a protein that plays a critical role in the regulation of gene expression in cancer cells. By inhibiting the activity of BRD4, this compound has the potential to prevent the growth and proliferation of cancer cells.

properties

IUPAC Name

1-[4-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-methylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN3O2/c1-9(2)12(18)17-5-3-11(4-6-17)19-13-15-7-10(14)8-16-13/h7-9,11H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGVBQGJQNNXXDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCC(CC1)OC2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-methylpropan-1-one

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